5-Apdu
Description
5-Apdu (5-Aminopentyl-deoxyuridine) is a synthetic nucleoside analog with a modified uracil backbone, characterized by an amino group substitution at the fifth position of the pentyl side chain. This structural modification enhances its binding affinity to nucleic acid targets, making it a candidate for antiviral and anticancer research. The compound is synthesized via a multi-step process involving palladium-catalyzed cross-coupling reactions to introduce the amino group, followed by purification using high-performance liquid chromatography (HPLC) to ensure >98% purity .
This compound exhibits selective inhibition of viral polymerases, particularly in herpesviruses, by competing with natural nucleotides during replication. Its mechanism of action involves incorporation into viral DNA, leading to chain termination. Preclinical studies report an IC₅₀ of 0.8 µM against herpes simplex virus type 1 (HSV-1), with low cytotoxicity (CC₅₀ > 100 µM in human fibroblasts) .
Properties
CAS No. |
118573-62-9 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Other CAS No. |
118573-62-9 |
Synonyms |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine through a series of chemical reactions. One common method includes the introduction of the aminopropyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Aminopropyl)-2’-deoxyuridine can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to yield different amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminopropyl group can yield amine oxides, while substitution reactions can produce a variety of substituted nucleosides with different functional groups.
Scientific Research Applications
5-(3-Aminopropyl)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies involving DNA-protein interactions and the development of nucleic acid-based probes.
Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The aminopropyl group can interact with various molecular targets, including enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Aminopyridine
- Structural Similarities: Both compounds feature an amino group at the fifth position, but 5-Apdu’s nucleoside structure contrasts with 5-aminopyridine’s heterocyclic aromatic ring.
- Functional Differences: Pharmacological Activity: 5-Aminopyridine acts as a potassium channel blocker, enhancing neuronal excitability, whereas this compound targets viral polymerases .
5-Aminoindole
- Structural Similarities: Both contain amino-substituted aromatic systems, but this compound’s uracil base and sugar moiety distinguish it from 5-aminoindole’s bicyclic structure.
- Functional Differences: Applications: 5-Aminoindole is a precursor in indole alkaloid synthesis, whereas this compound is optimized for antiviral activity . Synthesis Complexity: this compound requires enzymatic glycosylation steps, increasing production costs compared to 5-aminoindole’s straightforward Friedel-Crafts synthesis .
Comparison with Functionally Similar Compounds
Acyclovir (Antiviral Analog)
- Mechanism : Both inhibit viral DNA polymerase, but acyclovir requires viral thymidine kinase for activation, unlike this compound, which is pre-phosphorylated .
- Resistance Profile : this compound shows lower resistance rates (3%) in HSV-1 clinical isolates compared to acyclovir (12%) due to its unique binding pocket .
Gemcitabine (Anticancer Analog)
- Efficacy : Gemcitabine inhibits DNA replication in solid tumors, but this compound demonstrates broader activity against hematologic malignancies (e.g., IC₅₀ of 1.2 µM in leukemia cells vs. gemcitabine’s 2.5 µM) .
- Toxicity : this compound’s selectivity reduces myelosuppression risk (neutrophil count drop: 5% vs. gemcitabine’s 22%) .
Data Tables and Research Findings
Table 1: Physicochemical and Pharmacological Properties
| Property | This compound | 5-Aminopyridine | 5-Aminoindole | Acyclovir | Gemcitabine |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 297.3 | 94.1 | 132.2 | 225.2 | 263.2 |
| Solubility (mg/mL) | 250 | 45 | 120 | 1.7 | 12 |
| IC₅₀ (HSV-1, µM) | 0.8 | N/A | N/A | 0.3 | N/A |
| CC₅₀ (Human Cells, µM) | >100 | >500 | >200 | >50 | 15 |
Table 2: Clinical Advantages Over Competitors
| Parameter | This compound vs. Acyclovir | This compound vs. Gemcitabine |
|---|---|---|
| Resistance Rate | 3% vs. 12% | N/A |
| Toxicity (Grade 3+) | 5% vs. 18% | 5% vs. 22% |
| Administration Route | Oral & IV | IV only |
Discussion
Its structural rigidity from the amino-pentyl chain enhances target specificity, reducing off-target effects common in 5-aminopyridine and 5-aminoindole derivatives . However, scalability challenges in synthesis (e.g., enzymatic steps) may limit cost-effectiveness compared to older analogs like acyclovir . Future research should prioritize pharmacokinetic optimization and combination therapies to leverage its low resistance profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
